1-Ethyl-2-isopropyl-1H-indol-5-amine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C13H18N2 |
|---|---|
Molecular Weight |
202.30 g/mol |
IUPAC Name |
1-ethyl-2-propan-2-ylindol-5-amine |
InChI |
InChI=1S/C13H18N2/c1-4-15-12-6-5-11(14)7-10(12)8-13(15)9(2)3/h5-9H,4,14H2,1-3H3 |
InChI Key |
FWUPESMJGGEZMH-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)N)C=C1C(C)C |
Origin of Product |
United States |
Chemical Reactivity and Transformation Studies of the 1 Ethyl 2 Isopropyl 1h Indol 5 Amine Core
Electrophilic Substitution Reactions on the Indole (B1671886) Ring System
The indole ring is a π-excessive heterocycle, making it highly susceptible to electrophilic attack. The preferred site of substitution is typically the C3 position, as this allows for the formation of a more stable cationic intermediate where the positive charge is delocalized without disrupting the aromaticity of the benzene (B151609) ring. However, in the case of 1-Ethyl-2-isopropyl-1H-indol-5-amine, the C2 and C3 positions are already substituted, which significantly alters the expected reactivity.
Common electrophilic substitution reactions for indoles include nitration, halogenation, sulfonation, and Friedel-Crafts acylation and alkylation. For this compound, these reactions would be expected to yield C4 and/or C6 substituted products. The exact ratio of these isomers would be influenced by the specific reaction conditions and the nature of the electrophile, with steric hindrance from the adjacent C5-amino and N-ethyl groups potentially favoring substitution at the C6 position.
| Reaction | Typical Reagent | Predicted Major Product(s) |
| Nitration | HNO₃/H₂SO₄ | 1-Ethyl-2-isopropyl-4-nitro-1H-indol-5-amine and/or 1-Ethyl-2-isopropyl-6-nitro-1H-indol-5-amine |
| Bromination | Br₂/CH₃COOH | 1-Ethyl-2-isopropyl-4-bromo-1H-indol-5-amine and/or 1-Ethyl-2-isopropyl-6-bromo-1H-indol-5-amine |
| Sulfonation | SO₃/Pyridine | This compound-4-sulfonic acid and/or this compound-6-sulfonic acid |
| Friedel-Crafts Acylation | RCOCl/AlCl₃ | 1-Ethyl-2-isopropyl-4-acyl-1H-indol-5-amine and/or 1-Ethyl-2-isopropyl-6-acyl-1H-indol-5-amine |
N-Functionalization and its Influence on Indole Reactivity and Stability
The nitrogen atom of the indole ring in this compound is already functionalized with an ethyl group. This N-alkylation has a significant impact on the molecule's properties. Firstly, it removes the acidic N-H proton, rendering the molecule stable to strong bases and preventing N-deprotonation. This is in contrast to N-unsubstituted indoles, which can be deprotonated to form an indolyl anion, a potent nucleophile.
Secondly, the N-ethyl group is an electron-donating group, which increases the electron density of the indole ring system, thereby enhancing its nucleophilicity and reactivity towards electrophiles. However, the presence of the N-ethyl group can also introduce steric hindrance, potentially influencing the regioselectivity of reactions at the C7 position.
Further functionalization of the nitrogen atom is not possible without cleavage of the existing N-ethyl bond, which would require harsh reaction conditions. However, the presence of the N-ethyl group is crucial in directing the reactivity of the indole core, particularly in concert with the other substituents. For instance, in metal-catalyzed cross-coupling reactions, the nature of the N-substituent can influence the efficiency and regioselectivity of C-H functionalization.
Reactivity Profiles of the Amine Moiety (C5-amine)
The C5-amino group is a versatile functional group that can undergo a range of chemical transformations. Its reactivity is characteristic of an aromatic amine, although it is influenced by the electronic properties of the indole ring system.
Acylation: The amino group can be readily acylated using acyl chlorides or anhydrides to form the corresponding amides. This reaction is often used to protect the amino group or to introduce new functional moieties. The resulting amide is less activating towards the aromatic ring than the free amine.
Alkylation: The C5-amino group can also be alkylated, although controlling the degree of alkylation (mono- vs. di-alkylation) can be challenging. Reductive amination with aldehydes or ketones in the presence of a reducing agent is a common method for achieving controlled mono-alkylation.
Diazotization: Diazotization of the C5-amino group with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) would yield a diazonium salt. organic-chemistry.org These intermediates are highly versatile and can undergo a variety of subsequent reactions, known as Sandmeyer or Sandmeyer-type reactions, to introduce a wide range of substituents at the C5 position. organic-chemistry.org
| Reaction | Reagent(s) | Product Type |
| Acylation | Acetyl chloride, Pyridine | N-(1-Ethyl-2-isopropyl-1H-indol-5-yl)acetamide |
| Reductive Amination | Benzaldehyde, NaBH(OAc)₃ | 5-(Benzylamino)-1-ethyl-2-isopropyl-1H-indole |
| Diazotization followed by Sandmeyer Reaction (e.g., chlorination) | 1. NaNO₂, HCl, 0-5 °C2. CuCl | 5-Chloro-1-ethyl-2-isopropyl-1H-indole |
| Diazotization followed by Schiemann Reaction | 1. NaNO₂, HBF₄2. Heat | 5-Fluoro-1-ethyl-2-isopropyl-1H-indole |
Oxidative and Reductive Transformations of Indole Derivatives
The electron-rich nature of the indole ring makes it susceptible to oxidation. The outcome of oxidation reactions can vary depending on the oxidant and the reaction conditions. Strong oxidizing agents can lead to the cleavage of the indole ring. Milder oxidation might lead to the formation of oxindoles or other oxygenated derivatives. For this compound, the presence of the electron-donating amino group would further increase its susceptibility to oxidation. Selective oxidation of the C2-isopropyl group, as mentioned earlier, would be a synthetic challenge.
Reductive transformations of this molecule would primarily target the benzene ring of the indole nucleus under catalytic hydrogenation conditions (e.g., H₂/Pd/C), leading to the corresponding indoline (B122111) derivative. The C5-amino group itself is generally stable to these conditions. However, if a nitro group were present on the ring (for instance, introduced via electrophilic nitration), it could be readily reduced to an amino group using various reducing agents such as Sn/HCl, H₂/Pd/C, or Fe/AcOH.
Advanced Spectroscopic Characterization Methodologies for 1 Ethyl 2 Isopropyl 1h Indol 5 Amine
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (¹H, ¹³C, 2D NMR Techniques)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules like 1-Ethyl-2-isopropyl-1H-indol-5-amine. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the carbon-hydrogen framework.
¹H NMR spectroscopy maps the proton environments within the molecule. For this compound, the spectrum would exhibit distinct signals corresponding to the ethyl group (a quartet for the CH₂ and a triplet for the CH₃), the isopropyl group (a septet for the CH and a doublet for the two CH₃ groups), the aromatic protons on the indole (B1671886) ring, the C3-H proton, and the amine (NH₂) protons. The chemical shifts, integration values, and coupling patterns of these signals confirm the connectivity of the proton network.
¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between CH, CH₂, and CH₃ groups. bas.bg The chemical shifts are indicative of the electronic environment of each carbon, with aromatic and heteroaromatic carbons appearing in characteristic downfield regions.
2D NMR techniques , such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for assembling the complete molecular structure. bas.bg
¹H-¹H COSY establishes correlations between protons that are coupled to each other, helping to trace out the ethyl and isopropyl spin systems and their relationship with the indole core. bas.bg
HSQC correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on its attached proton. beilstein-journals.org
While specific, experimentally-derived spectra for this compound are not widely published, the expected chemical shifts can be predicted based on the analysis of similar indole structures. np-mrd.orgnp-mrd.orgmdpi.com
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table is generated based on typical chemical shift values for substituted indoles and related functional groups. Actual experimental values may vary.
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Indole N-CH₂CH₃ | ~4.1 (q) | ~42 |
| Indole N-CH₂CH₃ | ~1.4 (t) | ~15 |
| C2-CH(CH₃)₂ | ~3.1 (sept) | ~28 |
| C2-CH(CH₃)₂ | ~1.3 (d) | ~22 |
| C3-H | ~6.2 (s) | ~100 |
| C4-H | ~7.0 (d) | ~110 |
| C5-NH₂ | ~3.5 (s, br) | - |
| C5-C | - | ~140 |
| C6-H | ~6.6 (dd) | ~112 |
| C7-H | ~6.9 (d) | ~111 |
| C2-C | - | ~145 |
| C3a-C | - | ~128 |
Mass Spectrometry Techniques (LC-MS, UPLC-MS/MS) for Molecular Identity and Purity Assessment
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. It is essential for confirming the molecular weight of this compound and assessing its purity. Commercial suppliers often use techniques like LC-MS to verify the identity of their products. bldpharm.combldpharm.com
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. The sample is first injected into an LC system, where it separates from impurities. The eluent is then introduced into the mass spectrometer. For this compound (Molecular Formula: C₁₃H₁₈N₂), the expected monoisotopic mass is approximately 202.15 g/mol . epa.gov In a typical LC-MS experiment using electrospray ionization (ESI) in positive mode, the compound would be detected as the protonated molecule [M+H]⁺ at an m/z value of approximately 203.16.
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) offers higher resolution, speed, and sensitivity compared to conventional LC-MS. lcms.cz In a UPLC-MS/MS experiment, the precursor ion (e.g., m/z 203.16) is selected and subjected to collision-induced dissociation (CID), causing it to break apart into characteristic product ions. The resulting fragmentation pattern provides a structural fingerprint that can be used for definitive identification and quantification, even in complex mixtures. Expected fragmentation for this molecule would likely involve the loss of the ethyl or isopropyl groups. Analysis of related indole structures shows common fragmentation pathways that help in structural confirmation. nih.govup.ac.za
Table 2: Expected Mass Spectrometry Data for this compound
| Technique | Ionization Mode | Expected Precursor Ion (m/z) | Potential Major Fragment Ions (m/z) | Purpose |
|---|---|---|---|---|
| LC-MS | ESI (+) | [M+H]⁺ ≈ 203.16 | N/A | Molecular Weight Confirmation, Purity Analysis |
Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprint Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra provide a unique "fingerprint" based on the functional groups present.
Infrared (IR) spectroscopy measures the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. For this compound, the IR spectrum would display characteristic absorption bands. The N-H stretching vibrations of the primary amine group (NH₂) are expected to appear as two distinct bands in the 3300-3500 cm⁻¹ region. mdpi.com C-H stretching vibrations from the alkyl (ethyl, isopropyl) and aromatic groups will be observed just below 3000 cm⁻¹ and just above 3000 cm⁻¹, respectively. The C=C stretching vibrations of the indole's aromatic ring would produce signals in the 1500-1600 cm⁻¹ range. The N-H bending of the amine group typically appears around 1600 cm⁻¹. mdpi.comnih.gov
Raman spectroscopy , which measures the inelastic scattering of monochromatic light, provides complementary information. While N-H and O-H bonds often give weak Raman signals, the non-polar C-C and C=C bonds of the indole and alkyl groups typically produce strong signals, making it a useful technique for analyzing the carbon skeleton.
Table 3: Characteristic Infrared Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Primary Amine (NH₂) | N-H Stretch | 3300 - 3500 (two bands) |
| Aromatic C-H | C-H Stretch | 3000 - 3100 |
| Alkyl C-H | C-H Stretch | 2850 - 2970 |
| Aromatic Ring | C=C Stretch | 1500 - 1600 |
Electronic Absorption and Fluorescence Spectroscopy (UV-Vis)
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within the molecule. The indole ring system is a strong chromophore. The UV-Vis spectrum of this compound is expected to show characteristic absorption bands due to π→π* electronic transitions within the conjugated indole system. nist.gov Typically, indoles exhibit two main absorption bands, one around 260-290 nm and a stronger one at shorter wavelengths (around 210-220 nm). The presence of the amine group as a substituent on the benzene (B151609) ring portion is likely to cause a bathochromic (red) shift of these absorption maxima. This technique is often used to confirm the presence of the indole chromophore and for quantitative analysis. nih.gov
Fluorescence spectroscopy, which measures the emission of light from a substance that has absorbed light, can also be a valuable tool. The indole nucleus is known to be naturally fluorescent, and its emission properties are sensitive to the local environment and substitution pattern.
X-Ray Crystallography for Definitive Solid-State Structural Determination
X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid, crystalline state. nih.gov Although no specific crystal structure for this compound has been published, the technique would provide precise data if suitable single crystals could be grown. amanote.comresearchgate.net
The analysis of a single crystal using X-ray diffraction yields an electron density map from which the exact position of each atom (excluding hydrogen, which is typically inferred) can be determined. This allows for the precise measurement of bond lengths, bond angles, and torsion angles. nih.govnih.gov Furthermore, X-ray crystallography reveals how the molecules pack together in the crystal lattice, providing insight into intermolecular interactions such as hydrogen bonding (e.g., involving the amine group) and van der Waals forces. nih.govresearchgate.net This information is unequivocal and serves as the ultimate proof of structure. acs.org
Table 4: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
Computational Chemistry and Theoretical Investigations of 1 Ethyl 2 Isopropyl 1h Indol 5 Amine
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions
Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a widely used tool in computational chemistry to predict various molecular properties, including electronic structure and reactivity. For 1-Ethyl-2-isopropyl-1H-indol-5-amine, DFT calculations can elucidate its fundamental chemical characteristics.
Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps
The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's chemical reactivity and kinetic stability. The energy of the HOMO is related to its electron-donating ability, while the LUMO's energy indicates its capacity to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a significant parameter that provides information about the molecule's excitability and chemical stability.
A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the occupied to the unoccupied orbital. In the context of substituted indole (B1671886) derivatives, this analysis can help in understanding their potential for charge transfer interactions, which is vital for their application in various fields, including materials science and medicinal chemistry. nih.govresearchgate.net
Table 1: Representative Frontier Molecular Orbital Energies and Properties for an Indole Derivative
| Parameter | Representative Value | Significance |
| HOMO Energy | -5.8 eV | Indicates electron-donating capability. |
| LUMO Energy | -1.2 eV | Indicates electron-accepting capability. |
| HOMO-LUMO Gap (ΔE) | 4.6 eV | Correlates with chemical reactivity and stability. |
Note: The values presented in this table are illustrative and representative of typical indole derivatives studied by DFT. They are not specific experimental or calculated values for this compound.
Molecular Electrostatic Potential (MESP) Surface Mapping
The Molecular Electrostatic Potential (MESP) surface provides a visual representation of the charge distribution within a molecule. It is a valuable tool for predicting how a molecule will interact with other molecules, particularly in identifying sites for electrophilic and nucleophilic attack. The MESP map displays regions of negative potential (typically colored in shades of red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (colored in shades of blue), which are electron-deficient and prone to nucleophilic attack.
For this compound, the MESP surface would likely show a region of negative potential around the nitrogen atom of the amine group and potentially the indole nitrogen, indicating these as likely sites for hydrogen bonding and other electrophilic interactions. nih.govresearchgate.net
Conformational Analysis and Energy Landscapes
Molecules with rotatable bonds, such as the ethyl and isopropyl groups in this compound, can exist in various conformations. Conformational analysis aims to identify the most stable three-dimensional arrangement of the atoms in a molecule, which corresponds to the global minimum on the potential energy surface. By systematically rotating the flexible bonds and calculating the energy of each resulting conformation, an energy landscape can be constructed. This landscape reveals the different stable conformers and the energy barriers between them. Understanding the preferred conformation is crucial as it dictates the molecule's shape and, consequently, its biological activity and physical properties.
Quantum Chemical Descriptors and Reactivity Indices
From the energies of the frontier molecular orbitals, several quantum chemical descriptors can be calculated to quantify the reactivity of a molecule. These reactivity indices provide a more quantitative measure of a molecule's chemical behavior. nih.gov
Table 2: Key Quantum Chemical Descriptors and Their Significance
| Descriptor | Formula | Significance |
| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |
| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |
| Electronegativity (χ) | χ = (I + A) / 2 | The ability of an atom to attract electrons. |
| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |
| Chemical Softness (S) | S = 1 / (2η) | A measure of the molecule's polarizability. |
| Electrophilicity Index (ω) | ω = χ² / (2η) | A measure of the molecule's electrophilic nature. |
Note: The formulas provided are based on Koopmans' theorem and are approximations. The values for these descriptors would be derived from the calculated HOMO and LUMO energies of this compound.
Molecular Docking Simulations for Ligand-Target Interaction Modeling
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second molecule (the receptor), which is typically a protein or another biological macromolecule. This method is extensively used in drug discovery to screen virtual libraries of compounds and to understand the binding mode of a potential drug molecule within the active site of its target protein. tandfonline.comtandfonline.comnih.gov
For this compound, molecular docking simulations could be employed to investigate its potential to interact with various biological targets. The process involves generating a three-dimensional model of the compound and "docking" it into the binding site of a target protein. The simulation then calculates the binding affinity, often expressed as a docking score, and predicts the specific interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-receptor complex. nih.govjbcpm.commdpi.com
Table 3: Illustrative Molecular Docking Results for an Indole Derivative with a Hypothetical Protein Target
| Parameter | Description |
| Binding Affinity (kcal/mol) | -8.5 |
| Interacting Residues | TYR 84, LEU 120, PHE 250, SER 85 |
| Hydrogen Bonds | The amine group of the ligand forms a hydrogen bond with the side chain of SER 85. |
| Hydrophobic Interactions | The isopropyl and ethyl groups of the ligand are involved in hydrophobic interactions with LEU 120 and PHE 250. |
Note: This table provides a hypothetical example of the type of data obtained from a molecular docking study. The specific values and interactions would depend on the target protein and the conformation of this compound.
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Binding Stability
While molecular docking provides a static picture of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. This allows for the investigation of the stability of the ligand-protein complex and the conformational changes that may occur upon binding. tandfonline.comtandfonline.comespublisher.com
An MD simulation of this compound bound to a protein target would start with the docked pose. The system would then be solvated in a box of water molecules, and the simulation would be run for a specific period (typically nanoseconds to microseconds). Analysis of the simulation trajectory can provide information on the stability of the binding pose, the flexibility of the ligand and the protein, and the key interactions that are maintained throughout the simulation. This detailed understanding of the dynamic behavior is crucial for validating docking results and for the rational design of more potent and selective molecules. tandfonline.comtandfonline.comespublisher.com
Application of Machine Learning and Artificial Intelligence in Indole Design
The fields of machine learning (ML) and artificial intelligence (AI) are revolutionizing the landscape of chemical research, and the design of indole derivatives is no exception. These advanced computational tools are increasingly being employed to accelerate the discovery and optimization of new molecules by learning from vast datasets of chemical information.
One of the key applications of ML in chemistry is the development of models that can predict the outcomes of chemical reactions. bldpharm.com For instance, researchers have successfully used machine learning to forecast the steady-state photo-CIDNP (photochemically induced dynamic nuclear polarization) enhancement for a range of indole derivatives. nih.gov In one study, a model based on logistic regression was able to identify sites with high signal-to-noise enhancements with 100% accuracy, using a combination of eight molecular features. nih.gov The nucleophilic Fukui index was identified as a particularly strong indicator for the site of highest enhancement. nih.gov Such predictive models are invaluable for the virtual prescreening of compound libraries, saving significant time and resources in experimental efforts. nih.gov
The integration of machine learning into the design of indole-based compounds also extends to predicting their biological activities. By training models on datasets of known active and inactive compounds, it is possible to screen virtual libraries of novel indole derivatives for potential hits against a specific biological target. This data-driven approach significantly streamlines the early stages of drug discovery. bldpharm.com
Below are examples of how data is typically structured for machine learning studies in chemistry.
Table 1: Exemplar Molecular Descriptors for Machine Learning Models in Indole Chemistry
| Descriptor Type | Example Descriptors | Relevance |
| Electronic | HOMO/LUMO energies, Mulliken charges, Dipole moment | Governs reactivity and intermolecular interactions. |
| Topological | Wiener index, Balaban index, Kier & Hall indices | Encodes information about molecular connectivity and branching. |
| Physicochemical | Molecular Weight, LogP, Polar Surface Area (PSA) | Relates to pharmacokinetic properties and solubility. |
| Quantum Chemical | Fukui indices, Atomic polar tensor | Provides insights into local reactivity and electrophilicity/nucleophilicity. nih.gov |
Table 2: Representative Performance of Machine Learning Models in Chemical Prediction Tasks
| Model Type | Prediction Task | Performance Metric | Reported Accuracy/Performance | Reference |
| Logistic Regression | Photo-CIDNP Enhancement Site Prediction | Accuracy | 100% for high enhancement sites | nih.gov |
| CatBoost Regressor | Quantitative Photo-CIDNP Enhancement Prediction | R² (Coefficient of Determination) | Among the best performing models in the study | nih.gov |
| K-Nearest Neighbors | Quantitative Photo-CIDNP Enhancement Prediction | R² (Coefficient of Determination) | Showed strong predictive performance | nih.gov |
| Deep Learning Models | Drug-Target Interaction Prediction | Various | High accuracy in predicting interactions | bldpharm.com |
These tables illustrate the types of data and model performance metrics that are common in the application of machine learning to chemical research. While the specific data for this compound is not available, the methodologies are readily applicable to this and other novel indole derivatives.
Structure Activity Relationship Sar Studies of 1 Ethyl 2 Isopropyl 1h Indol 5 Amine Derivatives
Methodological Frameworks for Systematic SAR Investigations
The investigation of Structure-Activity Relationships (SAR) for indole (B1671886) derivatives, including those related to 1-Ethyl-2-isopropyl-1H-indol-5-amine, employs a variety of systematic methodological frameworks. These frameworks are designed to correlate specific structural features of the molecules with their biological activities.
A primary approach involves the synthesis of a series of derivatives where specific parts of the lead molecule are systematically altered. acs.org This can include modifying substituents at different positions of the indole ring, changing the nature of the groups attached, or altering the core scaffold itself. acs.org For instance, researchers might explore different alkyl or aryl groups at various positions to understand their impact on activity. nih.gov The synthesis of these derivatives often utilizes established chemical reactions like the Sonogashira coupling to introduce diverse groups onto the indole core. nih.gov
Once synthesized, these derivatives undergo biological evaluation to determine their activity. This often involves in vitro assays to measure parameters like enzyme inhibition (IC50 values) or receptor binding affinity. nih.gov The data from these assays are then analyzed to identify trends. For example, a study on indole-5-propanoic acid derivatives evaluated their agonistic activities using an NFAT luciferase assay. nih.gov
Key methodological aspects include:
Systematic Structural Modification: Creating a library of compounds by altering specific molecular fragments. This allows for a direct comparison of the effects of these changes.
Bioisosteric Replacement: Substituting one part of a molecule with another that has similar physical or chemical properties to explore the importance of that specific moiety for biological activity.
Truncation Analysis: Systematically removing parts of the molecule to identify the minimal structural components required for activity. acs.org
Three-Dimensional Quantitative Structure-Activity Relationship (3D-QSAR): A computational method that correlates the 3D properties of molecules with their biological activity to build predictive models. nih.gov
These systematic approaches, combining organic synthesis and biological testing, are essential for elucidating the complex relationships between the structure of indole derivatives and their biological functions.
Impact of N1-Ethyl Substitution on Activity Profiles
The substitution at the N1 position of the indole ring is a critical determinant of the biological activity of many indole derivatives. While direct SAR studies on this compound are not extensively published, general principles from related indole compounds provide valuable insights.
Alterations at the N1 position can significantly influence a compound's interaction with its biological target. For example, in a series of indole derivatives targeting HIV-1 fusion, the nature of the substituent at the N1 position was found to be crucial for inhibitory activity. acs.org The size, shape, and electronic properties of the N1-substituent can affect how the molecule fits into a binding pocket and forms key interactions, such as hydrogen bonds or hydrophobic contacts.
Systematic variations of the N1-substituent would be a logical step in any SAR study of this compound class. Replacing the ethyl group with other alkyl chains (e.g., methyl, propyl, butyl), cyclic groups, or functionalized moieties would help to probe the steric and electronic requirements of the binding site at this position.
Influence of C2-Isopropyl Substitution on Activity Profiles
The C2 position of the indole nucleus is another key site for structural modification in the development of biologically active indole derivatives. The presence of an isopropyl group at the C2 position of this compound has a significant impact on the molecule's steric and electronic properties, which in turn influences its biological activity.
A systematic SAR study would involve replacing the isopropyl group with other substituents of varying size, lipophilicity, and electronic character. For example, replacing it with smaller alkyl groups (e.g., methyl, ethyl), larger alkyl groups (e.g., tert-butyl), or aromatic rings could provide valuable information about the steric and electronic requirements of the binding site at the C2 position.
Role of the C5-Amine Moiety in Modulating Observed Activities
The amine group at the C5 position of the indole ring in this compound plays a crucial role in its chemical properties and potential biological activities. The basicity of this amine allows it to form ionic interactions, or salt bridges, with acidic residues in a protein's binding site, such as aspartic acid or glutamic acid. mdpi.com This type of interaction is often a key determinant of binding affinity and selectivity.
The position of the substituent on the indole ring is also critical. For example, studies on indole derivatives have shown that the presence of a substituent at the C5 position can lead to potent biological activity. mdpi.com In the context of developing selective dopamine (B1211576) receptor agonists, a piperazine (B1678402) ring connected to the C5 position of an indole was a key structural feature. sigmaaldrich.com
A study on pyrazino[1,2-a]indol-1(2H)-ones demonstrated that modifications to the indole scaffold, including substitutions that would be analogous to the C5-position, influenced their ability to inhibit amyloid aggregation and cholinesterase enzymes, activities relevant to Alzheimer's disease. researchgate.net This highlights the versatility of the indole C5-position in designing multi-target-directed ligands. researchgate.net
Correlation of Stereochemical Features with Activity
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can have a profound impact on the biological activity of a compound. For derivatives of this compound, while the parent molecule itself is not chiral, the introduction of chiral centers through modification can lead to stereoisomers with different biological activities.
The importance of stereochemistry is well-established in drug design. For many drugs, only one enantiomer (a non-superimposable mirror image) is responsible for the desired therapeutic effect, while the other may be inactive or even cause undesirable side effects. This is because biological targets, such as enzymes and receptors, are themselves chiral and will interact differently with different stereoisomers.
In the context of indole derivatives, the introduction of a chiral center can significantly influence activity. For example, in the asymmetric synthesis of P-chiral phosphorus compounds, the precise spatial arrangement of substituents around the phosphorus atom is critical for their function as chiral ligands and catalysts. acs.org
If modifications to this compound were to introduce a chiral center, for instance by adding a substituted chain at one of the ring positions, it would be crucial to separate and test the individual enantiomers. This would allow for a clear understanding of the stereochemical requirements of the biological target.
The correlation of stereochemical features with activity is a key aspect of SAR studies. It provides valuable information about the three-dimensional shape of the binding site and can guide the design of more potent and selective drug candidates.
Integration of Computational Methods in SAR Elucidation
Computational methods are increasingly integral to modern drug discovery and play a significant role in elucidating the Structure-Activity Relationships (SAR) of compounds like this compound derivatives. These in silico techniques complement experimental approaches by providing insights into how a molecule might interact with its biological target at an atomic level.
One of the most powerful computational tools is molecular docking. This method predicts the preferred orientation of a ligand when bound to a receptor or enzyme. nih.govmdpi.com By docking a series of derivatives into the binding site of a target protein, researchers can visualize potential interactions, such as hydrogen bonds and hydrophobic contacts, and rationalize observed SAR trends. mdpi.com For example, docking studies can help to explain why a particular substituent enhances or diminishes activity.
Another important computational approach is Quantitative Structure-Activity Relationship (QSAR) modeling. QSAR studies aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), generate 3D maps that highlight the regions around a molecule where steric, electrostatic, and other properties are correlated with activity. These models can then be used to predict the activity of novel, unsynthesized compounds.
Molecular dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex, allowing researchers to study the stability of the binding pose and the flexibility of both the ligand and the protein over time. mdpi.com This can reveal important information about the binding process that is not apparent from static docking poses.
By integrating these computational methods into the SAR workflow, researchers can make more informed decisions about which compounds to synthesize and test, thereby accelerating the drug discovery process and reducing the reliance on costly and time-consuming experimental work.
Interactive Data Tables
Table 1: Hypothetical SAR Data for C2-Substituted Analogs
| Compound ID | C2-Substituent | IC50 (nM) | Fold Change vs. Isopropyl |
| 1 | Isopropyl | 50 | 1.0 |
| 2 | Methyl | 250 | 5.0 |
| 3 | Ethyl | 150 | 3.0 |
| 4 | tert-Butyl | 10 | 0.2 |
| 5 | Phenyl | 5 | 0.1 |
Note: The data in this table is hypothetical and for illustrative purposes only.
Table 2: Hypothetical SAR Data for C5-Amine Modifications
| Compound ID | C5-Moiety | pKa | Receptor Binding Affinity (Ki, nM) |
| 1 | -NH2 | 9.5 | 20 |
| 2 | -NHCH3 | 10.2 | 15 |
| 3 | -N(CH3)2 | 10.8 | 50 |
| 4 | -NHC(O)CH3 | 5.1 | 500 |
Note: The data in this table is hypothetical and for illustrative purposes only.
Analytical Method Development and Validation for 1 Ethyl 2 Isopropyl 1h Indol 5 Amine
Development of High-Performance Liquid Chromatography (HPLC) Methods.nih.govnih.govmdpi.com
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of a wide array of organic molecules, including indole (B1671886) derivatives. oup.com The development of an HPLC method for 1-Ethyl-2-isopropyl-1H-indol-5-amine would involve a systematic optimization of chromatographic parameters to achieve the desired separation and detection characteristics.
Optimization of Chromatographic Parameters (e.g., Mobile Phase Composition, Stationary Phase Selection, Flow Rate).nih.govnih.govmdpi.com
The initial phase of method development focuses on selecting the appropriate stationary and mobile phases to achieve efficient separation. For indole derivatives, which are often hydrophobic, reversed-phase chromatography is a common choice. nih.gov
Stationary Phase Selection: The selection of the stationary phase is a critical first step. Columns with C18 or C8 alkyl chains are frequently employed for the separation of indole compounds due to their hydrophobic nature. mdpi.comacs.org A C18 column would likely provide sufficient retention and selectivity for this compound.
Mobile Phase Composition: The mobile phase composition is then optimized to fine-tune the retention and resolution of the analyte. A typical mobile phase for the analysis of indole derivatives consists of a mixture of an aqueous component and an organic modifier, such as acetonitrile (B52724) or methanol. mdpi.comcetjournal.it The aqueous phase is often acidified with agents like formic acid or trifluoroacetic acid (TFA) to improve peak shape and control the ionization state of the amine group on the indole ring. acs.orgcetjournal.it Gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to elute all components of interest with good peak shape in a reasonable timeframe. nih.gov
Flow Rate: The flow rate of the mobile phase affects the analysis time and the efficiency of the separation. A flow rate in the range of 0.8 to 1.2 mL/min is typical for standard analytical HPLC columns. nih.govacs.org
A hypothetical optimized set of chromatographic parameters for the analysis of this compound is presented in Table 1.
Table 1: Hypothetical Optimized HPLC Parameters
| Parameter | Condition |
| Stationary Phase | C18, 5 µm, 4.6 x 250 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 20-80% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
Selection and Optimization of Detection Modalities (e.g., UV-Vis, PDA, Fluorescence).researchgate.netaatbio.comnih.gov
The indole ring system possesses inherent chromophoric and fluorophoric properties, which allows for sensitive detection using UV-Vis or fluorescence detectors.
UV-Vis/PDA Detection: The indole nucleus exhibits strong UV absorbance. acs.org A UV-Vis or Photodiode Array (PDA) detector is commonly used for the detection of indole derivatives. oup.com The maximum absorbance wavelength (λmax) for indole compounds is typically in the range of 270-290 nm. oup.comacs.org For this compound, a detection wavelength of around 280 nm would likely be suitable. oup.comcetjournal.it A PDA detector offers the advantage of acquiring the entire UV spectrum of the eluting peak, which can aid in peak identification and purity assessment.
Fluorescence Detection: Fluorescence detection can offer higher sensitivity and selectivity compared to UV-Vis detection for compounds that fluoresce. Indole and its derivatives are known to be fluorescent. aatbio.comnih.gov The excitation and emission wavelengths would need to be optimized for this compound. Typically, for indole compounds, the excitation wavelength is in the range of 270-285 nm, and the emission wavelength is around 330-350 nm. aatbio.comnih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Sensitive and Selective Quantification.mdpi.comnih.govresearchgate.netnih.gov
For applications requiring very high sensitivity and selectivity, such as the analysis of low-level impurities or quantification in complex biological matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. nih.govnih.gov The LC conditions developed for the HPLC-UV method can often be adapted for LC-MS/MS.
The mass spectrometer would typically be operated in a positive ionization mode, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), to generate the protonated molecular ion [M+H]+ of this compound. nih.govnih.gov For quantitative analysis, Multiple Reaction Monitoring (MRM) is employed. In this mode, the precursor ion ([M+H]+) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. nih.gov This process significantly enhances the selectivity and sensitivity of the assay. nih.gov
Method Validation Protocol Adherence (e.g., ICH Guidelines).amsbiopharma.comeuropa.euich.org
Once an analytical method is developed, it must be validated to ensure that it is suitable for its intended purpose. ich.org The validation should be conducted in accordance with the International Council for Harmonisation (ICH) guidelines, specifically Q2(R2). amsbiopharma.comeuropa.eu
Specificity and Selectivity Determination.nih.govacs.org
Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. ich.org For an HPLC-UV method, specificity can be demonstrated by showing that the peaks for these components are well-resolved from the main analyte peak. Peak purity analysis using a PDA detector can also be used to confirm that the analyte peak is not co-eluting with any other species. acs.org
Linearity and Working Range Establishment.nih.govacs.org
Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. ich.org To establish linearity, a series of standard solutions of this compound at different concentrations would be prepared and analyzed. The peak areas would then be plotted against the corresponding concentrations, and a linear regression analysis would be performed. The working range is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. ich.org
A hypothetical linearity study for this compound is presented in Table 2.
Table 2: Hypothetical Linearity Data
| Concentration (µg/mL) | Peak Area (arbitrary units) |
| 1 | 15,234 |
| 5 | 76,170 |
| 10 | 151,987 |
| 25 | 380,567 |
| 50 | 759,890 |
| 100 | 1,521,034 |
The results of the linear regression analysis would typically yield a correlation coefficient (r²) greater than or equal to 0.999, demonstrating a strong linear relationship between concentration and response.
Precision Assessment (Repeatability and Intermediate Precision)
Precision of an analytical method expresses the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under stipulated conditions. europa.eu This is a critical measure of the method's variability. Precision is typically assessed at two levels: repeatability and intermediate precision.
Repeatability (Intra-assay Precision): This assesses precision over a short time interval with the same analyst and equipment. europa.eu It is determined by performing a minimum of nine measurements covering the specified range for the procedure (e.g., three replicates at three different concentrations) or by performing at least six determinations at 100% of the test concentration. ich.org The results are usually expressed as the standard deviation (SD) or relative standard deviation (RSD) of the measurements.
Intermediate Precision: This evaluates the effect of random, within-laboratory variations on the precision of the analytical procedure. ich.org It demonstrates the reliability of the method when used by different analysts, on different days, or with different equipment within the same laboratory. The experimental design for intermediate precision studies should be clearly documented, covering the variations that are likely to be encountered in a routine laboratory setting. ich.org
Specific experimental data for the precision of an analytical method for this compound is not available in the cited public literature. The table below is an illustrative example of how such data would be presented.
Table 1: Illustrative Precision Assessment for this compound
| Precision Level | Parameter | Acceptance Criteria | Result |
|---|---|---|---|
| Repeatability | RSD (%) for Assay | ≤ 2% | Data not available |
| Intermediate Precision | |||
| Analyst to Analyst | RSD (%) | ≤ 2% | Data not available |
| Day to Day | RSD (%) | ≤ 2% | Data not available |
Accuracy Determination and Recovery Studies
Accuracy refers to the closeness of the test results obtained by the method to the true value. europa.eu It is a measure of the systematic error of the method. For a compound like this compound, accuracy is typically determined by applying the analytical procedure to a sample to which a known amount of the analyte has been added (spiking). ich.org
The accuracy should be assessed across the specified range of the analytical procedure. The ICH Q2(R1) guideline recommends using a minimum of nine determinations over at least three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). ich.org Accuracy is reported as the percent recovery of the known added amount of analyte or as the difference between the mean of the measurements and the accepted true value. ich.org
Published accuracy and recovery study data for this compound are not available. The following table illustrates how recovery data would be documented.
Table 2: Illustrative Accuracy and Recovery Data for this compound
| Concentration Level | Amount Added (µg/mL) | Amount Recovered (µg/mL) | % Recovery | Mean % Recovery |
|---|---|---|---|---|
| 80% | ||||
| Replicate 1 | 80.0 | Data not available | Data not available | Data not available |
| Replicate 2 | 80.0 | Data not available | Data not available | |
| Replicate 3 | 80.0 | Data not available | Data not available | |
| 100% | ||||
| Replicate 1 | 100.0 | Data not available | Data not available | Data not available |
| Replicate 2 | 100.0 | Data not available | Data not available | |
| Replicate 3 | 100.0 | Data not available | Data not available | |
| 120% | ||||
| Replicate 1 | 120.0 | Data not available | Data not available | Data not available |
| Replicate 2 | 120.0 | Data not available | Data not available |
Limit of Detection (LOD) and Limit of Quantification (LOQ) Calculation
The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. europa.eu The Limit of Quantification (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. europa.eu
Several methods can be used to determine LOD and LOQ, including visual evaluation, signal-to-noise ratio, and using the standard deviation of the response and the slope of the calibration curve. The latter is a commonly used approach, where:
LOD = 3.3 × (σ / S)
LOQ = 10 × (σ / S)
Where:
σ = the standard deviation of the response (often the standard deviation of the y-intercept of the regression line).
S = the slope of the calibration curve.
Specific LOD and LOQ values for the analysis of this compound have not been reported in the available literature. An example of how this data would be presented is shown below.
Table 3: Illustrative LOD and LOQ Data for this compound
| Parameter | Method | Result |
|---|---|---|
| Limit of Detection (LOD) | Based on Signal-to-Noise (S/N Ratio ~3:1) | Data not available |
| Limit of Quantification (LOQ) | Based on Signal-to-Noise (S/N Ratio ~10:1) | Data not available |
| LOD (Calculated) | Based on Standard Deviation of the Response and Slope | Data not available |
Robustness and System Suitability Testing
Robustness: The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. ich.org This provides an indication of the method's reliability during normal usage. For a High-Performance Liquid Chromatography (HPLC) method, typical variations to study include:
pH of the mobile phase.
Composition of the mobile phase (e.g., percentage of organic solvent).
Different columns (e.g., different lots or suppliers).
Flow rate.
Column temperature.
The evaluation of robustness should be considered during the development phase. ich.org If measurements are susceptible to variations in analytical conditions, these conditions should be suitably controlled, or a precautionary statement should be included in the method documentation.
System Suitability Testing (SST): SST is an integral part of many analytical procedures and is based on the concept that the equipment, electronics, analytical operations, and samples to be analyzed constitute an integral system that can be evaluated as such. ich.org System suitability tests are performed to ensure that the analytical system is performing as expected before or during the analysis of samples. Parameters for SST depend on the procedure but for an HPLC method often include:
Resolution (Rs) between the analyte peak and the closest eluting peak.
Tailing factor (T) for the analyte peak.
Theoretical plates (N).
Relative standard deviation (RSD) for replicate injections of a standard.
The establishment of system suitability parameters is a direct consequence of the robustness study, ensuring the validity of the analytical procedure is maintained whenever it is used. ich.org
Table 4: Illustrative Robustness and System Suitability Parameters
| Robustness Parameter Varied | Variation | System Suitability Parameter | Acceptance Criteria | Result |
|---|---|---|---|---|
| Mobile Phase Composition | ± 2% organic | Resolution (Rs) | > 2.0 | Data not available |
| Column Temperature | ± 5 °C | Tailing Factor (T) | ≤ 2.0 | Data not available |
| Flow Rate | ± 0.1 mL/min | Theoretical Plates (N) | > 2000 | Data not available |
Future Research Directions and Emerging Trends for 1 Ethyl 2 Isopropyl 1h Indol 5 Amine
Development of Advanced and Sustainable Synthetic Methodologies
The synthesis of indole (B1671886) derivatives is undergoing a significant transformation, driven by the principles of green chemistry. researchgate.net Future research on 1-Ethyl-2-isopropyl-1H-indol-5-amine will likely focus on developing more environmentally friendly and efficient synthetic routes.
Key trends in this area include:
Multicomponent Reactions (MCRs): These reactions offer a powerful strategy for synthesizing complex molecules like indole derivatives in a single step from simple starting materials, thereby increasing efficiency and reducing waste. rsc.orgacs.orgacs.org Researchers are exploring novel MCRs that can be applied to the synthesis of specifically substituted indoles.
Green Solvents and Catalysts: The use of water, ionic liquids, and other green solvents is becoming more prevalent in indole synthesis to replace hazardous organic solvents. researchgate.netresearchgate.netacs.org Additionally, the development of nanocatalysts and solid acid catalysts is aimed at improving reaction rates and enabling easier catalyst recovery and reuse. researchgate.netresearchgate.net
Flow Chemistry: Continuous flow chemistry presents an opportunity to improve the safety, scalability, and efficiency of indole synthesis. numberanalytics.com This technology allows for precise control over reaction parameters, leading to higher yields and purities.
Biocatalysis: The use of enzymes as catalysts in organic synthesis offers high selectivity and mild reaction conditions. numberanalytics.com Future research may explore the use of engineered enzymes for the stereoselective synthesis of chiral derivatives of this compound.
C-H Activation: Direct functionalization of C-H bonds is a highly atom-economical approach that avoids the need for pre-functionalized starting materials. numberanalytics.com Continued development in this area could lead to more direct and efficient methods for synthesizing analogs of this compound.
Recent advancements have already demonstrated the potential of these green approaches. For instance, a novel chromatography- and catalyst-free methodology was developed for the synthesis of polysubstituted pyrroles using a multicomponent reaction in a green solvent. acs.org Another study reported a sustainable multicomponent indole synthesis using ethanol (B145695) as a solvent and avoiding metal catalysts. rsc.org
Exploration of Polypharmacology and Multi-Targeting Strategies
The traditional "one-target, one-drug" paradigm is increasingly being challenged by the complexity of diseases. Polypharmacology, the ability of a single compound to interact with multiple targets, is now recognized as a desirable attribute for treating multifactorial diseases like cancer and neurodegenerative disorders. nih.govnih.gov Indole derivatives are well-suited for this approach due to their structural versatility, which allows for the design of multi-target-directed ligands (MTDLs). nih.govnih.gov
Future research directions in this area for this compound and its analogs include:
Dual-Target Inhibitors: Designing derivatives that can simultaneously inhibit multiple key enzymes or receptors involved in a disease pathway. For example, compounds that act as dual cholinesterase and monoamine oxidase (MAO) inhibitors are being investigated for Alzheimer's disease. nih.gov
Fragment-Based Drug Discovery: Combining pharmacophoric fragments from known ligands of different targets to create novel MTDLs.
Systems Biology Approaches: Utilizing systems-level understanding of disease networks to identify optimal target combinations for therapeutic intervention.
A study on indole derivatives demonstrated their potential as multifunctional agents against Alzheimer's disease by acting as dual cholinesterase and MAO inhibitors. nih.gov This highlights the promise of MTDL strategies in developing more effective therapeutics.
Innovations in Computational Modeling for Predictive Research
Computational modeling has become an indispensable tool in modern drug discovery, enabling the prediction of molecular properties and interactions, thereby accelerating the design and optimization of new drug candidates. springernature.com For this compound, computational approaches will play a crucial role in predicting its biological activities and guiding the synthesis of more potent and selective analogs.
Key areas of innovation include:
Quantitative Structure-Activity Relationship (QSAR): QSAR models are used to correlate the chemical structure of compounds with their biological activity. nih.gov Advanced QSAR studies, including 3D-QSAR and 5D-QSAR, will provide more accurate predictions for novel indole derivatives.
Molecular Docking and Dynamics Simulations: These techniques are used to predict the binding mode and affinity of a ligand to its target protein. nih.gov Such simulations can elucidate the structural basis for the activity of this compound and guide the design of derivatives with improved binding characteristics.
Pharmacophore Modeling: Identifying the essential structural features required for biological activity allows for the virtual screening of large compound libraries to identify new hits.
ADMET Prediction: In silico models are increasingly used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates at an early stage, reducing the likelihood of late-stage failures. jddtonline.info
A recent study successfully used a multiple linear regression approach to construct a 2D-QSAR model for predicting the antibacterial activity of indole derivatives. nih.gov Furthermore, computational studies have been instrumental in understanding the interactions of indole-based compounds with biological targets like the Aβ(25–35) peptide in Alzheimer's disease. nih.gov
Advancements in Spectroscopic and Analytical Techniques for Enhanced Resolution and Sensitivity
The precise characterization of this compound and its derivatives is fundamental for understanding their chemical properties and biological activities. Continuous advancements in spectroscopic and analytical techniques are providing researchers with tools of ever-increasing resolution and sensitivity.
Future trends in this area include:
Advanced NMR Spectroscopy: Two-dimensional (2D) and multi-dimensional NMR techniques will continue to be essential for the unambiguous structural elucidation of complex indole derivatives.
High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, enabling the confident identification of compounds and their metabolites. Techniques like tandem mass spectrometry (MS/MS) are crucial for structural characterization.
Chiral Chromatography: The development of new chiral stationary phases for High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) will be vital for the separation and analysis of enantiomers of chiral indole derivatives, which often exhibit different biological activities.
Hyphenated Techniques: The coupling of separation techniques like GC and HPLC with powerful detection methods like MS and NMR (LC-NMR) provides comprehensive analytical data from complex mixtures.
In-situ Reaction Monitoring: Spectroscopic techniques such as ReactIR and Raman spectroscopy allow for real-time monitoring of chemical reactions, providing valuable kinetic and mechanistic insights into the synthesis of indole derivatives.
The structural properties of newly synthesized indole-hydrazone analogues have been confirmed using FT-IR, 1H NMR, and elemental analysis, showcasing the importance of these standard characterization techniques. researchgate.net More advanced methods, such as those that can rapidly and specifically detect indole in complex biological samples, are also being developed. nih.gov
Integration of Artificial Intelligence and Machine Learning for De Novo Design and Optimization
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by enabling the rapid analysis of vast datasets and the generation of novel molecular designs. nih.govnih.gov The integration of these technologies will be a key driver of innovation in the research of this compound.
Emerging applications of AI and ML include:
De Novo Drug Design: Generative models, such as recurrent neural networks (RNNs) and generative adversarial networks (GANs), can design novel molecular structures with desired properties from scratch.
Predictive Modeling: ML algorithms can be trained to predict a wide range of properties, including biological activity, physicochemical properties, and ADMET profiles, with greater accuracy than traditional methods. mdpi.com
Reaction Prediction and Synthesis Planning: AI tools can predict the outcomes of chemical reactions and even suggest optimal synthetic routes, accelerating the synthesis of new compounds. rsc.org
High-Throughput Virtual Screening: AI can enhance the efficiency of virtual screening by prioritizing compounds with the highest probability of being active, thereby reducing the number of compounds that need to be experimentally tested. mdpi.com
Image Analysis: In biological studies, ML algorithms can be used to analyze microscopy images and other high-content data to assess the effects of compounds on cells and tissues.
The potential of ML in chemical research has been demonstrated in predicting photo-CIDNP enhancement for a series of indole derivatives, where a CatBoost Regressor and K-Nearest Neighbors showed the best performance. acs.org The application of AI and ML is poised to significantly shorten the timeline and reduce the costs associated with the discovery and development of new indole-based drugs. jddtonline.info
Q & A
Q. Q1. What are the recommended synthetic routes for 1-ethyl-2-isopropyl-1H-indol-5-amine, and how can reaction conditions be optimized for higher yields?
Methodological Answer: Synthesis of substituted indole derivatives typically involves cyclization reactions (e.g., Fischer indole synthesis) or functionalization of pre-existing indole scaffolds. For this compound:
- Step 1: Start with 5-nitroindole as a precursor. Introduce ethyl and isopropyl groups via alkylation or nucleophilic substitution under reflux conditions using polar aprotic solvents (e.g., DMF) and catalysts like NaH .
- Step 2: Reduce the nitro group to an amine using catalytic hydrogenation (H₂/Pd-C) or SnCl₂/HCl .
- Optimization: Monitor reaction progress via TLC or LC-MS. Adjust temperature, solvent polarity, and stoichiometry to minimize side products (e.g., over-alkylation). Purity via column chromatography (silica gel, ethyl acetate/hexane gradient).
Q. Q2. How can the structural integrity of this compound be confirmed post-synthesis?
Methodological Answer: Use a multi-technique approach:
- NMR (¹H/¹³C): Confirm substitution patterns (e.g., ethyl group at N1, isopropyl at C2) via chemical shifts and coupling constants. For example, ethyl groups exhibit triplet splitting (~1.2 ppm for CH₃, ~3.8 ppm for CH₂) .
- Mass Spectrometry (HRMS): Verify molecular ion ([M+H]⁺) and fragmentation patterns.
- X-ray Crystallography: Resolve crystal structure using SHELX software to assign absolute configuration (if applicable) .
Advanced Research Questions
Q. Q3. How does the substitution pattern (ethyl/isopropyl) influence the compound’s interactions with biological targets such as monoamine oxidases (MAOs)?
Methodological Answer:
- Biochemical Assays: Perform enzyme inhibition assays using recombinant MAO-A/MAO-B. Compare IC₅₀ values with unsubstituted indole analogs.
- Molecular Docking: Use software like AutoDock Vina to model binding interactions. The isopropyl group may sterically hinder access to the MAO active site, while the ethyl group enhances lipophilicity .
- Structure-Activity Relationship (SAR): Synthesize analogs with varying alkyl chains to identify critical substituents for potency .
Q. Q4. What analytical strategies resolve contradictions in reported spectral data for substituted indole amines?
Methodological Answer:
- Replicate Experiments: Repeat synthesis and characterization under controlled conditions to rule out procedural variability.
- 2D NMR (COSY, HSQC): Resolve overlapping signals in crowded regions (e.g., aromatic protons at C5-C7) .
- Cross-Validate with Computational Chemistry: Compare experimental ¹³C NMR shifts with DFT-calculated values (e.g., using Gaussian 09) to confirm assignments .
Methodological and Technical Challenges
Q. Q5. How can researchers design experiments to probe the metabolic stability of this compound in hepatic microsomes?
Methodological Answer:
- In Vitro Assay: Incubate the compound with human liver microsomes (HLMs) and NADPH. Monitor degradation via LC-MS/MS over time.
- Metabolite Identification: Use high-resolution mass spectrometry (HRMS) to detect phase I/II metabolites (e.g., hydroxylation, glucuronidation).
- CYP Inhibition Studies: Test interactions with cytochrome P450 isoforms (CYP3A4, CYP2D6) to assess drug-drug interaction risks .
Q. Q6. What computational approaches predict the compound’s physicochemical properties (e.g., logP, pKa) for pharmacokinetic modeling?
Methodological Answer:
- Software Tools: Use ChemAxon or ACD/Labs to calculate logP (lipophilicity) and pKa (ionization states).
- Molecular Dynamics (MD): Simulate membrane permeability using GROMACS. The isopropyl group may reduce aqueous solubility, requiring formulation optimization .
Data Presentation and Validation
Q. Q7. How should researchers present crystallographic data for this compound to ensure reproducibility?
Methodological Answer:
- CIF Files: Deposit raw data (e.g., .cif files) in repositories like the Cambridge Structural Database.
- SHELX Parameters: Report refinement details (R-factor, θ range, residual density) as per IUCr guidelines .
- Thermal Ellipsoid Plots: Visualize anisotropic displacement parameters to confirm structural rigidity.
Safety and Compliance
Q. Q8. What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer:
- PPE: Use nitrile gloves, lab coats, and fume hoods to avoid dermal/ocular exposure.
- Waste Disposal: Neutralize acidic/basic byproducts before disposal. Follow EPA guidelines for amine-containing waste .
- Emergency Procedures: Maintain antidotes (e.g., activated charcoal) for accidental ingestion and ensure MSDS accessibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
